molecular formula C15H21N3O2S B2358761 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide CAS No. 941924-89-6

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide

Cat. No.: B2358761
CAS No.: 941924-89-6
M. Wt: 307.41
InChI Key: PKBBTJAJHLIPGR-UHFFFAOYSA-N
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Description

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide is a thiazolopyrimidine derivative characterized by a fused thiazole-pyrimidine core. The molecule features a 7-methyl substituent and a 2-propylpentanamide group at position 6 of the pyrimidine ring. Thiazolopyrimidine derivatives are of interest due to their pharmacological properties, including anti-fibrotic and anti-inflammatory effects, as suggested by studies on related molecules .

Properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-4-6-11(7-5-2)13(19)17-12-10(3)16-15-18(14(12)20)8-9-21-15/h8-9,11H,4-7H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBBTJAJHLIPGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=C(N=C2N(C1=O)C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aldehyde under ultrasonic activation in isopropyl alcohol at 20°C . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. The choice of solvents and reagents is optimized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Bromine in an organic solvent like dioxane.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Brominated derivatives: Formed during oxidation reactions.

    Reduced derivatives: Formed during reduction reactions.

    Substituted derivatives: Formed during nucleophilic substitution reactions.

Scientific Research Applications

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzymes or receptors involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Hydrogen Bonding Patterns
Compound Hydrogen Bond Type Graph Set Motif Functional Role
Ethyl Carboxylate Derivative C–H···O D–A Stabilizes crystal packing along c-axis
Compound 29 (Inferred) N–H···O/O–H···N D–A Potential solubility enhancement

Biological Activity

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetic properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolo[3,2-a]pyrimidine core, which is known for its significant biological activities. The structural formula can be represented as follows:

C14H18N4O2S\text{C}_{14}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

This structure contributes to its interaction with various biological targets, enhancing its potential as a therapeutic agent.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It interacts with various receptors, potentially influencing signaling pathways that regulate inflammation and cell proliferation.
  • DNA Interaction : The compound may interfere with DNA replication and transcription processes, contributing to its antiproliferative effects.

Biological Activity Overview

The biological activities of this compound can be categorized as follows:

Activity Type Description
Antimicrobial Exhibits activity against a range of bacterial and fungal strains.
Anti-inflammatory Reduces inflammation through modulation of cytokine release.
Antiproliferative Inhibits the growth of cancer cell lines in vitro.
Analgesic Demonstrates pain-relieving properties in animal models.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar thiazolo[3,2-a]pyrimidine derivatives, providing insights into the potential efficacy of this compound.

  • Antimicrobial Activity : A study reported that derivatives with thiazolo[3,2-a]pyrimidine cores showed significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Anti-inflammatory Effects : Research indicated that compounds similar to this compound effectively reduced inflammation in murine models by inhibiting the production of pro-inflammatory cytokines .
  • Antiproliferative Properties : In vitro studies demonstrated that thiazolo[3,2-a]pyrimidines could inhibit the proliferation of various cancer cell lines, suggesting potential use in cancer therapy .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Key parameters include:

Parameter Value/Description
Absorption Moderate absorption rates observed in preliminary studies.
Distribution Predicted to distribute widely due to lipophilicity.
Metabolism Primarily metabolized via liver enzymes; further studies needed for detailed pathways.
Excretion Renal excretion expected; further investigation required.

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